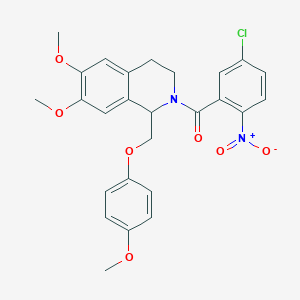
(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H25ClN2O7 and its molecular weight is 512.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound features a 5-chloro-2-nitrophenyl moiety linked to a 3,4-dihydroisoquinoline derivative. The presence of methoxy and phenoxy groups suggests possible interactions with biological targets, enhancing its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₄
- Molecular Weight : 373.81 g/mol
Research indicates that compounds similar to this structure exhibit various biological activities, including:
- Antimicrobial Activity : The nitrophenyl group is known to enhance the antimicrobial properties of compounds by acting on bacterial cell walls.
- Anticancer Properties : Isoquinoline derivatives have been studied for their ability to inhibit tumor growth through apoptosis induction in cancer cells.
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may protect neuronal cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer progression and inflammation. For example:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
- Cell Viability Assays : Cell lines treated with the compound exhibited reduced viability, indicating potential cytotoxic effects against certain cancer types.
Case Studies
-
Antitumor Activity in Breast Cancer Cells
- A study reported that a related isoquinoline derivative significantly reduced cell proliferation in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
-
Neuroprotective Effects in Neurodegenerative Models
- Research using neuroblastoma cell lines demonstrated that the compound could mitigate oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
-
Antimicrobial Efficacy
- In a study assessing various nitrophenyl compounds, this compound showed promising activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| 5-Chloro Group | Enhances antimicrobial activity |
| 2-Nitro Group | Increases cytotoxicity |
| Methoxy Substituents | Improves solubility and bioavailability |
Propiedades
IUPAC Name |
(5-chloro-2-nitrophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O7/c1-33-18-5-7-19(8-6-18)36-15-23-20-14-25(35-3)24(34-2)12-16(20)10-11-28(23)26(30)21-13-17(27)4-9-22(21)29(31)32/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZUOJSVEONZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














